1-((4-Methoxynaphthalen-1-yl)sulfonyl)azepane
CAS No.: 457960-34-8
Cat. No.: VC21461373
Molecular Formula: C17H21NO3S
Molecular Weight: 319.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 457960-34-8 |
|---|---|
| Molecular Formula | C17H21NO3S |
| Molecular Weight | 319.4g/mol |
| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)sulfonylazepane |
| Standard InChI | InChI=1S/C17H21NO3S/c1-21-16-10-11-17(15-9-5-4-8-14(15)16)22(19,20)18-12-6-2-3-7-13-18/h4-5,8-11H,2-3,6-7,12-13H2,1H3 |
| Standard InChI Key | PDKNEGZLXKSZPH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
| Canonical SMILES | COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
Introduction
1-((4-Methoxynaphthalen-1-yl)sulfonyl)azepane is a complex organic compound belonging to the class of azepanes, which are seven-membered cyclic amines. This compound is distinguished by the presence of a sulfonyl group attached to an azepane ring, along with a methoxynaphthalene moiety. The structural characteristics of this compound make it of significant interest in medicinal chemistry due to its potential similarity to biologically active molecules.
Analytical Techniques for Characterization
The structure and purity of 1-((4-Methoxynaphthalen-1-yl)sulfonyl)azepane are confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Mass Spectrometry: Helps in determining the molecular weight and confirming the structure.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups.
Potential Applications
Given its structural features, 1-((4-Methoxynaphthalen-1-yl)sulfonyl)azepane may have potential applications in medicinal chemistry, particularly in neuropharmacology or oncology. Its ability to mimic natural substrates or ligands in biological systems could make it a candidate for enzyme inhibitors or receptor modulators.
| Potential Applications | Description |
|---|---|
| Neuropharmacology | Interaction with neurotransmitter systems. |
| Oncology | Potential as anticancer agents. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume